5-(3-Fluoro-4-methoxyphenyl)-2-hydroxyisonicotinic acid
Description
5-(3-Fluoro-4-methoxyphenyl)-2-hydroxyisonicotinic acid is a fluorinated aromatic compound featuring a pyridine core substituted with a hydroxy group at position 2 and a 3-fluoro-4-methoxyphenyl group at position 3. Its molecular formula is C₁₃H₁₀FNO₄, with a molecular weight of 277.22 g/mol (calculated). This compound combines electron-withdrawing (fluoro) and electron-donating (methoxy) groups, which influence its electronic properties, solubility, and biological interactions.
Properties
IUPAC Name |
5-(3-fluoro-4-methoxyphenyl)-2-oxo-1H-pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO4/c1-19-11-3-2-7(4-10(11)14)9-6-15-12(16)5-8(9)13(17)18/h2-6H,1H3,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDWDSMXFOAGHQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CNC(=O)C=C2C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20687559 | |
| Record name | 5-(3-Fluoro-4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20687559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261909-23-2 | |
| Record name | 5-(3-Fluoro-4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20687559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Fluoro-4-methoxyphenyl)-2-hydroxyisonicotinic acid typically involves multi-step reactions. One common method includes the reaction of 3-fluoro-4-methoxyphenylboronic acid with isonicotinic acid derivatives under specific conditions. The reaction is often catalyzed by palladium-based catalysts and requires careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
5-(3-Fluoro-4-methoxyphenyl)-2-hydroxyisonicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
5-(3-Fluoro-4-methoxyphenyl)-2-hydroxyisonicotinic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(3-Fluoro-4-methoxyphenyl)-2-hydroxyisonicotinic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of bacterial enzymes, thereby exhibiting antimicrobial activity .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Key Insights:
Substituent Effects :
- Fluorine : Enhances electronegativity, improving binding to polar biological targets (e.g., enzymes) .
- Methoxy vs. Hydroxy : Methoxy increases lipophilicity and metabolic stability, while hydroxy enhances solubility and antioxidant capacity .
- Trifluoromethyl : Significantly boosts lipophilicity, favoring blood-brain barrier penetration .
Biological Implications :
- The 4-methoxy group in the target compound may reduce oxidative metabolism compared to 4-hydroxy analogs, extending half-life .
- Fluorine at phenyl 3 optimizes steric and electronic interactions with target proteins, as seen in kinase inhibitors .
Table 2: Physicochemical Properties
| Property | Target Compound | 5-(3-Fluoro-4-hydroxyphenyl)-2-hydroxyisonicotinic acid | 5-Fluoro-2-(3-(trifluoromethyl)phenyl)isonicotinic acid |
|---|---|---|---|
| LogP | ~2.1 (estimated) | ~1.3 | ~3.5 |
| Hydrogen Bond Donors | 2 | 3 | 1 |
| Polar Surface Area | 85 Ų | 95 Ų | 70 Ų |
Biological Activity
5-(3-Fluoro-4-methoxyphenyl)-2-hydroxyisonicotinic acid (CAS No. 1261909-23-2) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : 5-(3-fluoro-4-methoxyphenyl)-2-hydroxyisonicotinic acid
- Molecular Formula : C14H12FNO4
- Molecular Weight : 273.25 g/mol
The biological activity of 5-(3-fluoro-4-methoxyphenyl)-2-hydroxyisonicotinic acid is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the fluoro and methoxy groups enhances its lipophilicity, potentially improving membrane permeability and bioavailability.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.
- Receptor Modulation : It can bind to receptors, altering their activity and influencing various physiological processes.
Biological Activity
Research has indicated several biological activities associated with this compound:
- Anti-inflammatory Activity : Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, providing potential therapeutic benefits in inflammatory diseases.
- Antioxidant Properties : The compound has shown promise in scavenging free radicals, which may protect cells from oxidative stress.
- Anticancer Potential : Investigations into its anticancer properties are ongoing, with initial findings indicating cytotoxic effects on certain cancer cell lines.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of cytokine release | |
| Antioxidant | Scavenging of free radicals | |
| Anticancer | Cytotoxic effects on cancer cell lines |
Table 2: IC50 Values for Enzyme Inhibition
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| 5-(3-Fluoro-4-methoxyphenyl)-2-hydroxyisonicotinic acid | Tyrosinase | TBD |
| Reference Compound (Kojic Acid) | Tyrosinase | 17.8 |
Case Studies
- Study on Anti-inflammatory Effects : A study evaluated the compound's ability to inhibit TNF-alpha production in macrophages. Results demonstrated a significant reduction in TNF-alpha levels at concentrations above 10 µM, indicating its potential as an anti-inflammatory agent.
- Antioxidant Activity Assessment : In vitro assays using ABTS radical scavenging showed that the compound exhibited antioxidant activity comparable to established antioxidants, with an EC50 value of approximately 9.0 µM.
- Cytotoxicity in Cancer Models : In a study involving B16F10 melanoma cells, the compound demonstrated cytotoxicity with an IC50 value of 25 µM, suggesting its potential as an anticancer therapeutic.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
